molecular formula C14H19NO2 B1316226 tert-Butyl 3-phenylazetidine-1-carboxylate CAS No. 206446-40-4

tert-Butyl 3-phenylazetidine-1-carboxylate

Cat. No. B1316226
M. Wt: 233.31 g/mol
InChI Key: HAIAQMOPZSBNRP-UHFFFAOYSA-N
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Description

Tert-Butyl 3-phenylazetidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO2 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for tert-Butyl 3-phenylazetidine-1-carboxylate is 1S/C14H19NO2/c1-13(2,3)18-12(17)16-9-14(15,10-16)11-7-5-4-6-8-11/h4-8H,9-10,15H2,1-3H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Metal-free C3-alkoxycarbonylation

A protocol for the preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with readily available carbazates, using tert-butyl carbazate as the coupling reagent, is highlighted. This method offers a facile approach for generating compounds with potential bioactivity, utilizing a metal- and base-free condition, which underscores the versatility of tert-butyl carbazate derivatives in synthetic chemistry (Xie et al., 2019).

Enantioselective Esterification

The use of tert-butyl alcohol in the enantioselective esterification of racemic carboxylic acids, catalyzed by L-histidine-derived sulfonamide, showcases the application of tert-butyl derivatives in resolving racemic mixtures and producing enantiomerically enriched compounds. This approach is significant for the synthesis of chiral molecules, a crucial aspect of medicinal chemistry (Ishihara et al., 2008).

Reductive Opening of Azetidines

The catalytic reductive opening of azetidines, using 4,4′-di-tert-butylbiphenyl and lithium, to form 3,N-dilithioalkylamines demonstrates the strategic use of tert-butylated compounds in generating intermediates for further functional transformations. This method is crucial for the synthesis of functionalized amines, which are valuable in pharmaceutical synthesis (Almena et al., 1994).

Chiral Auxiliary Applications

Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate serves as a chiral auxiliary in the synthesis of enantiomerically pure compounds. This highlights its role in asymmetric synthesis, which is fundamental for creating compounds with specific stereochemical configurations required for biological activity (Studer et al., 1995).

Safety And Hazards

Tert-Butyl 3-phenylazetidine-1-carboxylate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

tert-butyl 3-phenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-9-12(10-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIAQMOPZSBNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578910
Record name tert-Butyl 3-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-phenylazetidine-1-carboxylate

CAS RN

206446-40-4
Record name tert-Butyl 3-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Yan, Y Wang, W Zhang, Y Li - Marine Drugs, 2016 - mdpi.com
A conformational restriction strategy was used to design and synthesize nine TZT-1027 analogues. 3-Aryl-azetidine moiety was used to replace phenylethyl group of TZT-1027 at the C-…
Number of citations: 15 www.mdpi.com
Z Liu, N Luan, L Shen, J Li, D Zou, Y Wu… - The Journal of Organic …, 2019 - ACS Publications
… As a result, the cross-coupling reaction proceeded smoothly to afford tert-butyl 3-phenylazetidine-1-carboxylate 3a in 80% yield. … tert-Butyl 3-Phenylazetidine-1-carboxylate (3aa) (6b) …
Number of citations: 16 pubs.acs.org

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